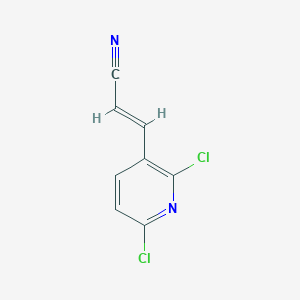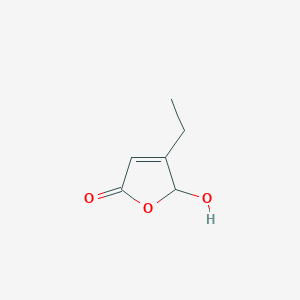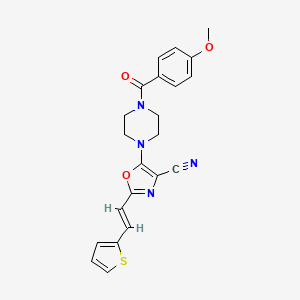![molecular formula C28H26N4O3 B2679944 1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)
1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This was achieved via a mechanochemical process .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The presence of dimethoxyphenyl and diphenylpyrazolyl groups contribute to its unique chemical properties.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the Michael addition of N-heterocycles to chalcones has been applied to the preparation of similar compounds . This reaction was catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- The synthesis of pyrazole derivatives, including structures similar to "1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone," involves condensation reactions that yield compounds with promising biological activities. These synthetic approaches enable the exploration of structure-activity relationships and the development of novel compounds with optimized properties (Bandgar et al., 2009).
Biological Evaluations
- The exploration of the biological activities of pyrazole derivatives reveals their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Compounds exhibiting significant inhibitory activities against key inflammatory cytokines and pathogens suggest their therapeutic utility in treating conditions associated with inflammation and microbial infections (Bandgar et al., 2009).
Physicochemical Studies and Sensor Applications
- Pyrazole derivatives have been investigated for their physicochemical properties and applications as chemical sensors. The design and synthesis of compounds that respond to specific stimuli, such as metal ions, through colorimetric or fluorescent changes, underscore their potential in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Anticancer and Antimalarial Activities
- The cytotoxic effects of pyrazole derivatives against various cancer cell lines, including their potential to induce cell cycle arrest and apoptosis, highlight their relevance in cancer research. The development of compounds with high tumor specificity offers a promising direction for the discovery of novel anticancer agents (Alagöz et al., 2021). Additionally, the evaluation of pyrazole derivatives for their heme polymerization inhibitory activity suggests their potential as antimalarial agents, offering a new therapeutic approach for malaria treatment (Ekawati et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19(33)32-25(17-24(29-32)21-14-15-26(34-2)27(16-21)35-3)23-18-31(22-12-8-5-9-13-22)30-28(23)20-10-6-4-7-11-20/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHXQXGHKBNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)

![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2679877.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)


